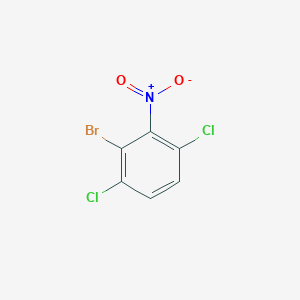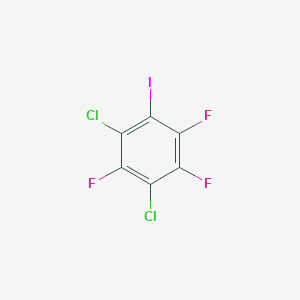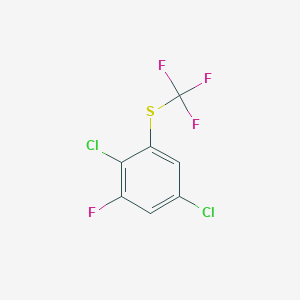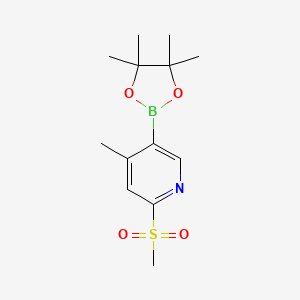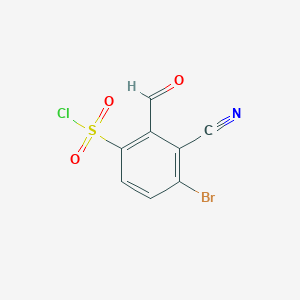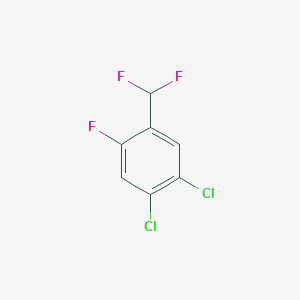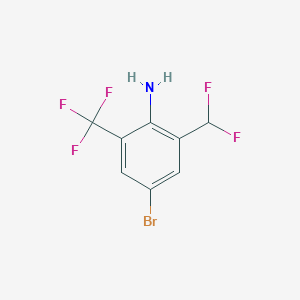
4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline
Übersicht
Beschreibung
The compound “4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline” is an organic compound that contains a bromine atom, two fluorine atoms, and an amino group attached to a benzene ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms. The bromine and fluorine atoms, along with the amino group, would be attached to this ring. The exact spatial arrangement of these atoms would depend on the specific positions they occupy on the benzene ring .Chemical Reactions Analysis
The presence of the bromine atom and the amino group in the compound suggests that it could participate in various types of chemical reactions. For example, the bromine atom could be replaced by other groups in a substitution reaction, or the amino group could react with carboxylic acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the bromine and fluorine atoms, as well as the amino group. For example, the compound is likely to have a relatively high molecular weight due to the presence of the bromine atom, and the electronegativity of the fluorine atoms could affect its polarity .Wissenschaftliche Forschungsanwendungen
Vibrational Analysis and NLO Materials
- Potentially Useful to NLO Materials : The vibrational analysis of compounds similar to 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline, like 4-bromo-3-(trifluoromethyl)aniline, was studied. The research focused on their potential as nonlinear optical (NLO) materials. They examined the effects of substituents on the vibrational spectra and conducted theoretical density functional theory computations (Revathi et al., 2017).
Synthesis and Structural Elaboration
- Selective and Efficient Structural Elaboration : A study detailed the acid-catalyzed cyclization-condensation between anilines and derivatives to form compounds like 4-bromo-2-(trifluoromethyl)quinolines. These compounds underwent further transformations, indicating their versatility in organic synthesis (Marull & Schlosser, 2003).
Spectroscopic Investigation
- FTIR and FTRaman Spectroscopic Investigation : The study on 2-bromo-4-methylaniline, a compound structurally similar to 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline, used spectroscopic techniques to understand its molecular geometry and vibrational frequencies. This study provides insights into the potential analytical applications of similar aniline derivatives (Ramalingam et al., 2010).
Synthesis of Derivatives
- Synthesis of Isatin Derivatives : This research focused on synthesizing a range of isatin derivatives, including those with bromo- and trifluoromethyl groups, from m-substituted aniline. This indicates the role of compounds like 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline in synthesizing complex organic molecules (Zhenmin, 2008).
Application in Synthesis and Catalysis
- Pd-catalyzed Coupling of Arylamines : A study on the palladium-catalyzed coupling of arylamines with compounds similar to 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline demonstrates their utility in creating complex molecules and exploring novel synthetic pathways (Kino et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-3-1-4(7(10)11)6(15)5(2-3)8(12,13)14/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBDIMFZPLHPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



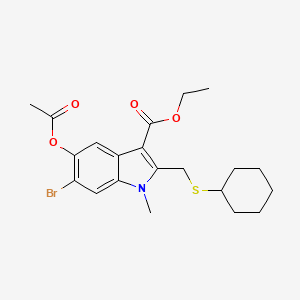
![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1410273.png)



